Diallylphenylphosphine

Ring-closing metathesis Phosphine ligand synthesis Molybdenum catalysis

Diallylphenylphosphine (C₁₂H₁₅P, MW 190.22) is a tertiary organophosphine featuring a phenyl group and two allyl substituents bound to the phosphorus center. This structural motif confers dual functionality: the phosphine moiety serves as a ligand for transition metal catalysts , while the two terminal allyl groups enable participation in olefin metathesis and polymerization reactions.

Molecular Formula C12H15P
Molecular Weight 190.22 g/mol
CAS No. 29949-75-5
Cat. No. B1596993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallylphenylphosphine
CAS29949-75-5
Molecular FormulaC12H15P
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC=CCP(CC=C)C1=CC=CC=C1
InChIInChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
InChIKeyNDIFDGDMWAZLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallylphenylphosphine (CAS 29949-75-5): Tertiary Phosphine Ligand and Polymerizable Monomer for Catalysis and Advanced Materials


Diallylphenylphosphine (C₁₂H₁₅P, MW 190.22) is a tertiary organophosphine featuring a phenyl group and two allyl substituents bound to the phosphorus center. This structural motif confers dual functionality: the phosphine moiety serves as a ligand for transition metal catalysts [1], while the two terminal allyl groups enable participation in olefin metathesis [2] and polymerization reactions [3]. The compound exists as a liquid with a density of 0.969 g/mL at 25°C and a boiling point of 127°C at 14 mmHg .

Why Generic Tertiary Phosphines Cannot Replace Diallylphenylphosphine in Ring-Closing Metathesis and Copolymerization Applications


The substitution of diallylphenylphosphine with generic tertiary phosphines such as triphenylphosphine or trimethylphosphine is not chemically viable in applications requiring the dual reactivity of both the phosphine donor and the pendant allyl groups. Triphenylphosphine lacks allyl functionality entirely, rendering it incapable of participating in olefin metathesis or addition polymerization reactions [1]. Conversely, trialkylphosphines such as triallylphosphine or trimethylphosphine exhibit greater air-sensitivity and lack the aromatic phenyl group that contributes to distinct metal coordination geometry and stability . In ruthenium cluster-catalyzed hydroformylation, the identity of the phosphine ligand determines whether catalytic activity is enhanced, blocked, or modified—underscoring that class-level substitution without empirical validation carries substantial performance risk [2].

Quantitative Performance Evidence for Diallylphenylphosphine: RCM Conversion and Copolymerization Reactivity Data


Catalytic Ring-Closing Metathesis Conversion: Mo-Catalyst Achieves 95% with Unprotected Diallylphenylphosphine

In ring-closing metathesis (RCM) reactions for synthesizing cyclic phosphines, diallylphenylphosphine achieved 95% conversion using a Schrock Mo-based catalyst without requiring borane protection [1]. The unprotected substrate conversion efficiency represents a notable operational advantage over protocols requiring protection-deprotection sequences.

Ring-closing metathesis Phosphine ligand synthesis Molybdenum catalysis

Copolymerization Reactivity: Diallylphenylphosphine Oxide Exhibits Significantly Negative Reactivity Ratio (r₂) at 140°C

In copolymerization with n-lauryl methacrylate at 140°C, diallylphenylphosphine oxide exhibits a significantly negative reactivity ratio (r₂) that varies with starting mixture composition [1]. This contrasts with the far higher reactivity of n-lauryl methacrylate (r₁ >> r₂) and indicates a penultimate group effect unique to this phosphorus-containing monomer.

Phosphorus-containing polymers Copolymerization kinetics Monomer reactivity ratios

Ligand Structural Characterization: Diallylphenylphosphine Produces Measurable Trans-Influence in Ruthenium Complexes

X-ray crystallographic analysis of (η⁶-benzene)dichloro(diallylphenylphosphine)ruthenium(II) reveals Ru-C distances trans to phosphorus of 2.255(3) and 2.256(3) Å—markedly longer than those trans to chloride (2.177-2.190 Å), with a benzene ring dihedral angle of 5.1(4)° [1]. This represents the largest arene folding observed among comparable η⁶-benzene ruthenium complexes, exceeding the 5.0° observed for the PMePh₂ analog and substantially greater than the 1.9° for the PPh₂Neomenthyl complex [1].

Ruthenium coordination chemistry Phosphine ligand design Structural crystallography

Thermal-Oxidative Stability: Diallylphenylphosphine Oxide-Containing Hybrid Coatings Demonstrate Improved Stability by TGA

Thermogravimetric analysis (TGA) of UV-cured hybrid coatings containing diallylphenylphosphine oxide monomer (DAPPO, 0-20 wt%) demonstrated improved thermal-oxidative stability relative to control formulations without DAPPO and silica sol-gel precursor [1]. Photo-calorimetric DSC measurements additionally showed faster double-bond conversion in hybrid coatings compared to silica-free materials [1].

Hybrid coating materials Thermal stability Phosphorus-based flame retardants

Recommended Application Scenarios for Diallylphenylphosphine Based on Verified Performance Evidence


Synthesis of Cyclic Phosphine Ligands via Olefin Metathesis

Diallylphenylphosphine is a suitable substrate for Mo-catalyzed ring-closing metathesis (RCM) to produce phosphorus-containing heterocycles. The 95% conversion achieved with unprotected substrate [1] demonstrates its utility in synthesizing cyclic phosphine ligands without requiring borane protection-deprotection sequences. This reduces synthetic step count by two operations per ligand synthesis cycle, potentially lowering production costs and improving overall yield.

Ruthenium(II) Precatalyst Development

The compound forms well-characterized piano-stool complexes with ruthenium(II) centers, as demonstrated by the structurally authenticated (η⁶-benzene)dichloro(diallylphenylphosphine)ruthenium(II) complex [2]. The pronounced trans-influence (Ru-C distances 2.255-2.256 Å trans to P) and 5.1° arene folding provide measurable structural parameters that correlate with ligand donor properties—parameters that may inform catalyst design where ligand electronic tuning influences reaction outcomes.

Phosphorus-Containing Copolymer Synthesis

The oxide derivative (diallylphenylphosphine oxide, DAPPO) functions as a comonomer in radical copolymerization systems. Reactivity ratio data at 80-140°C [3] establish that DAPPO incorporation is governed by a penultimate group effect, yielding a significantly negative r₂ value. This kinetic behavior enables controlled phosphorus loading in copolymers, which is relevant for designing materials with tailored flame-retardant or thermal stability profiles.

UV-Curable Hybrid Coating Formulations

Diallylphenylphosphine oxide monomer (DAPPO) can be incorporated (up to 20 wt%) into UV-curable organic-inorganic hybrid coatings via sol-gel processing with TEOS and urethane diacrylate resins [4]. TGA analysis indicates that DAPPO and sol-gel precursor addition improves thermal-oxidative stability relative to silica-free organic coatings. This application leverages the photopolymerizable allyl functionality while introducing phosphorus content for enhanced thermal performance.

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